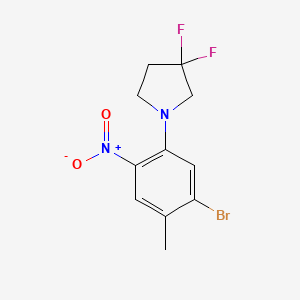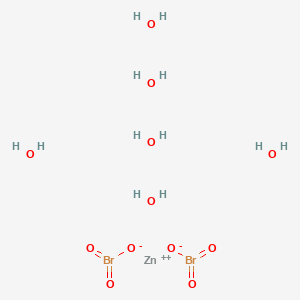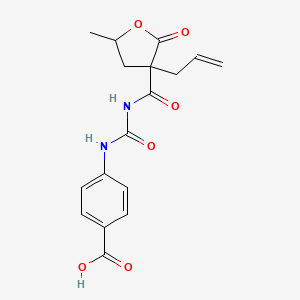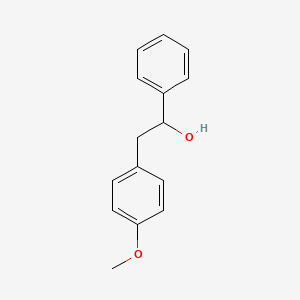
Butyl 2-(2,4,5-trichlorophenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-(2,4,5-trichlorophenoxy)propionate undergoes several types of chemical reactions, including:
Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)propionic acid and butanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted derivatives of the original compound.
Applications De Recherche Scientifique
Butyl 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Butyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. The compound targets specific receptors in the plant cells, disrupting normal cellular functions and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action but different chemical structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal properties but a different side chain.
Uniqueness
Butyl 2-(2,4,5-trichlorophenoxy)propionate is unique due to its butyl ester group, which affects its solubility, volatility, and overall effectiveness as a herbicide. The presence of three chlorine atoms on the aromatic ring also contributes to its distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
13557-98-7 |
|---|---|
Formule moléculaire |
C13H15Cl3O3 |
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
butyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C13H15Cl3O3/c1-3-4-5-18-13(17)8(2)19-12-7-10(15)9(14)6-11(12)16/h6-8H,3-5H2,1-2H3 |
Clé InChI |
VPXVRVAKKVBOLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)








![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)

![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)

![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)
